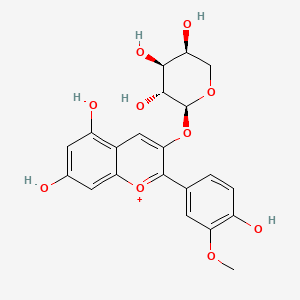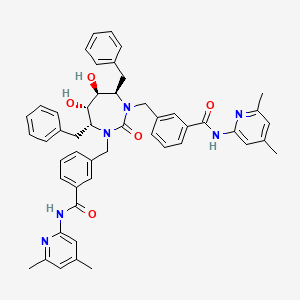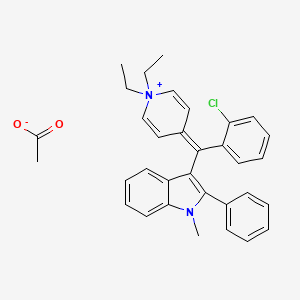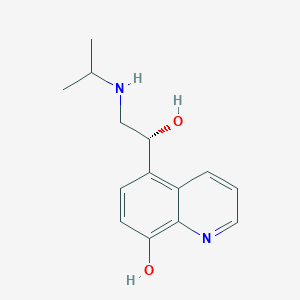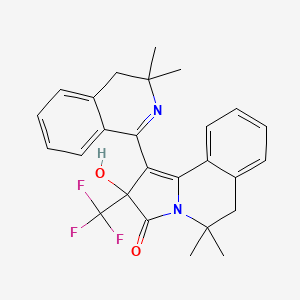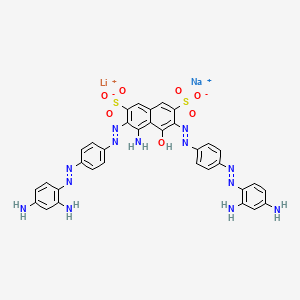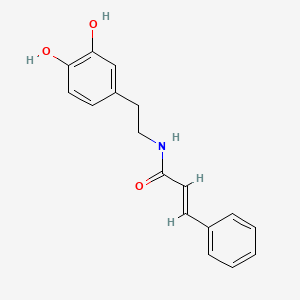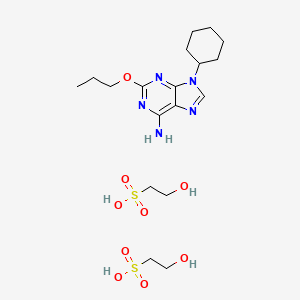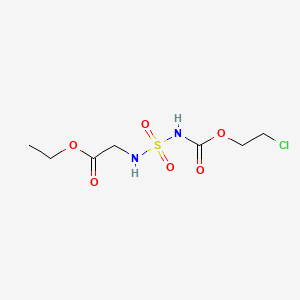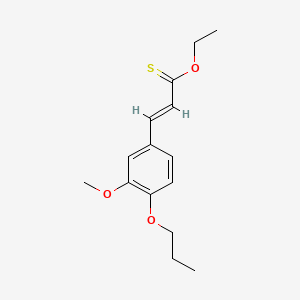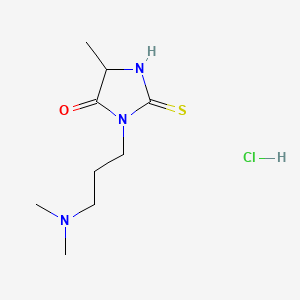
3-(3-(Dimethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Dimethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is a derivative of thiohydantoin, characterized by the presence of a dimethylamino group and a methyl group attached to the thiohydantoin ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride typically involves the reaction of 3-(Dimethylamino)propylamine with 5-methyl-2-thiohydantoin in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Dimethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-(Dimethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-(Dimethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction is facilitated by the presence of the dimethylamino and thiohydantoin groups, which enhance the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Another compound with a similar dimethylamino group, used as a coupling agent in peptide synthesis.
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride: Known for its use in bioconjugation and crosslinking applications.
Uniqueness
3-(3-(Dimethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride is unique due to its thiohydantoin core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective.
Properties
CAS No. |
86503-28-8 |
|---|---|
Molecular Formula |
C9H18ClN3OS |
Molecular Weight |
251.78 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-5-methyl-2-sulfanylideneimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C9H17N3OS.ClH/c1-7-8(13)12(9(14)10-7)6-4-5-11(2)3;/h7H,4-6H2,1-3H3,(H,10,14);1H |
InChI Key |
GDDOGEDTRVOGNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=S)N1)CCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


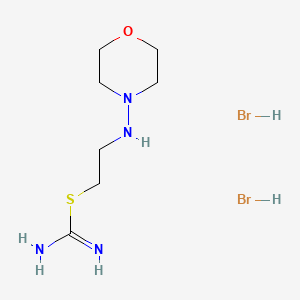
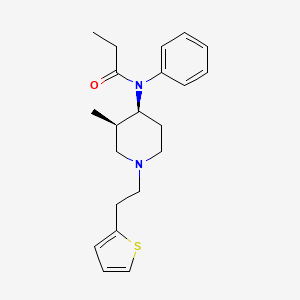
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo-](/img/structure/B12775010.png)
